molecular formula C33H38N2O12S2 B11065747 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)

Cat. No.: B11065747
M. Wt: 718.8 g/mol
InChI Key: UYJHTOQXCSODAM-UHFFFAOYSA-N
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Description

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes multiple methoxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) typically involves multiple steps. One common method starts with the conversion of 1,2-dimethoxybenzene into 4,5-dimethoxy-1,2-dinitrobenzene using concentrated nitric acid. This intermediate is then reduced to 4,5-dimethoxy-1,2-phenylenediamine using hydrazine monohydrate and a Pd/C catalyst . The final step involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with methylene bis(3,4-dimethoxybenzenesulfonyl chloride) under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups in intermediates can be reduced to amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrazine monohydrate and palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: This compound can be used as a building block for synthesizing more complex molecules, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The sulfonamide groups are known for their antibacterial properties, which could be leveraged in drug design.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) involves its interaction with molecular targets through its functional groups. The sulfonamide groups can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,3,3,4,4,4-heptafluorobutanamide)
  • N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)

Comparison: Compared to similar compounds, N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide) is unique due to its multiple methoxy and sulfonamide groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of complex materials .

Properties

Molecular Formula

C33H38N2O12S2

Molecular Weight

718.8 g/mol

IUPAC Name

N-[2-[[2-[(3,4-dimethoxyphenyl)sulfonylamino]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C33H38N2O12S2/c1-40-26-11-9-22(16-30(26)44-5)48(36,37)34-24-18-32(46-7)28(42-3)14-20(24)13-21-15-29(43-4)33(47-8)19-25(21)35-49(38,39)23-10-12-27(41-2)31(17-23)45-6/h9-12,14-19,34-35H,13H2,1-8H3

InChI Key

UYJHTOQXCSODAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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